Docosahexaenoyl glycine Exhibits Inverse Agonism at GPR55 and TRPV4 Potentiation Distinct from Arachidonoyl Glycine
In a direct comparative study, both DHA-Gly and NAGly were evaluated for functional activity at GPR55 and TRPV4. DHA-Gly acted as an inverse agonist at GPR55 and selectively potentiated TRPV4, while showing no activity at TRPV1 or TRPM3. This receptor selectivity profile was observed for both compounds, but the study demonstrates that DHA-Gly, like NAGly, engages this distinct signaling node, differentiating it from other lipid mediators that may act on cannabinoid receptors [1].
| Evidence Dimension | Receptor Functional Selectivity |
|---|---|
| Target Compound Data | Inverse agonist at GPR55; TRPV4 potentiation; no activity at TRPV1 or TRPM3 |
| Comparator Or Baseline | N-arachidonoyl glycine (NAGly): Inverse agonist at GPR55; TRPV4 potentiation; no activity at TRPV1 or TRPM3 |
| Quantified Difference | No quantitative difference reported for selectivity; both compounds share the same receptor fingerprint in this assay, establishing DHA-Gly as a parallel tool for this pathway. |
| Conditions | LPS-stimulated microglial cells; functional assays for GPR55, TRPV4, TRPV1, TRPM3 |
Why This Matters
This defines a receptor selectivity fingerprint (GPR55/TRPV4, not CB1/CB2/TRPV1) that distinguishes DHA-Gly from endocannabinoids and other N-acyl glycines like palmitoyl glycine (GPR132 agonist), guiding proper pathway-specific experimental design.
- [1] Preprint. Omega-3 Fatty Acid Derived Neuroactive Lipids - Docosahexaenoyl-Glycine and Its Epoxide Metabolites are Multifunctional Lipid Mediators. bioRxiv 2025.10.17.681057; doi:10.1101/2025.10.17.681057. View Source
